DS-6051B -

DS-6051B

Catalog Number: EVT-1533796
CAS Number:
Molecular Formula: C15H23N7O4S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DS-6051B is an orally available inhibitor of the receptor tyrosine kinases C-ros oncogene 1 (ROS1) and the neurotrophic tyrosine receptor kinase (NTRK) types 1, 2 and 3, with potential antineoplastic activity. Upon oral administration, DS-6051b binds to and inhibits ROS1 and the NTRK family members. This inhibition leads to a disruption of ROS1- and NTRK-mediated signaling and eventually inhibits the growth of tumor cells that are overexpressing ROS1 and/or NTRKs. ROS1, overexpressed in certain cancer cells, plays a key role in cell growth and survival of cancer cells. NTRK mutations or rearrangements play a key role in cancer progression.
Synthesis Analysis

The synthesis of DS-6051B involves a multi-step chemical derivatization process following the identification of lead compounds through high-throughput screening. The compound was optimized to enhance its selectivity and potency against ROS1 and NTRK kinases. Technical details regarding the synthesis process include:

  • Initial Screening: High-throughput screening identified several potential compounds with inhibitory activity against ROS1.
  • Chemical Derivatization: Lead compounds underwent robust chemical modifications to improve their pharmacological profiles.
  • Optimization: Structure-activity relationship studies guided the optimization process, resulting in the final compound DS-6051B, which demonstrated sub-nanomolar inhibition of target kinases .
Molecular Structure Analysis

The molecular structure of DS-6051B is characterized by its specific binding interactions with the ATP-binding pocket of ROS1 and NTRK kinases. Key structural data include:

  • Molecular Formula: C22H23N5O2
  • Molecular Weight: 389.45 g/mol
  • Binding Mode: DS-6051B binds competitively to the ATP-binding site, inhibiting kinase activity through conformational changes in the target proteins .

The structural integrity allows for effective interaction with various mutations in ROS1 and NTRK, enhancing its therapeutic potential against resistant cancer types.

Chemical Reactions Analysis

DS-6051B undergoes specific chemical reactions that facilitate its mechanism of action as an inhibitor. The primary reactions include:

  • Inhibition of Autophosphorylation: In vitro studies show that DS-6051B effectively inhibits autophosphorylation of ROS1 and NTRK kinases at low concentrations.
  • Resistance Mechanism: The compound exhibits variable efficacy against different mutations; for example, it effectively inhibits L1951R and G2032R mutations but shows reduced activity against D2033N mutants .

These reactions are critical for understanding how DS-6051B functions within cellular environments to exert its anticancer effects.

Mechanism of Action

The mechanism of action for DS-6051B involves the following processes:

  • Kinase Inhibition: By binding to the ATP-binding site of ROS1 and NTRK kinases, DS-6051B prevents ATP from binding, thereby inhibiting downstream signaling pathways that promote tumor growth.
  • Targeted Activity: The compound selectively inhibits cancer cells harboring ROS1 or NTRK rearrangements while sparing normal cells, which reduces off-target effects .

Data from preclinical models indicate that DS-6051B significantly reduces tumor growth in cell lines expressing resistant mutations compared to other inhibitors like crizotinib.

Physical and Chemical Properties Analysis

DS-6051B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions, which is crucial for its therapeutic application.
  • Pharmacokinetics: Clinical studies have shown that DS-6051B has a favorable pharmacokinetic profile with a median time to peak concentration (Tmax) around 4 hours post-administration .

These properties contribute to its effectiveness as a therapeutic agent.

Applications

DS-6051B is primarily utilized in scientific research and clinical settings for treating cancers associated with ROS1 and NTRK rearrangements. Its applications include:

  • Targeted Therapy for Non-Small Cell Lung Cancer: It provides an effective treatment option for patients with advanced NSCLC harboring ROS1 fusions.
  • Clinical Trials: Ongoing clinical trials are evaluating its efficacy in various cancer types, including glioblastoma and colorectal cancers with NTRK fusions .
Introduction to DS-6051B

Molecular Characterization of DS-6051B as a Next-Generation Tyrosine Kinase Inhibitor

DS-6051B is chemically designated as 3-[4-(((2R)-2-aminopropyl)oxy)phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine monoadipate (CAS# 1505515-69-4) with a molecular formula of C₂₉H₃₄FN₅O₅ and a molecular weight of 551.62 g/mol [5] [7]. It functions as an ATP-competitive inhibitor, binding to the kinase domains of ROS1 and NTRK family proteins (TRKA/B/C encoded by NTRK1/2/3) with sub-nanomolar affinity. Key biochemical characteristics include:

  • Selectivity Profile: DS-6051B demonstrates high selectivity for ROS1 (IC₅₀ = 0.207 nM), NTRK1 (IC₅₀ = 0.622 nM), NTRK2 (IC₅₀ = 2.28 nM), and NTRK3 (IC₅₀ = 0.980 nM) in cell-free assays. Among 160 kinases screened, it shows significant inhibition only of ACK, ALK, DDR1, and LTK at 0.2 μM [1] [3].
  • Resistance Mutation Activity: Unlike first-generation inhibitors, DS-6051B retains potency against the ROS1 G2032R solvent-front mutation—a common resistance mechanism to crizotinib—through optimized steric interactions with the kinase ATP-binding pocket [1] [7].
  • Cellular Effects: In FIG-ROS1-rearranged U-118 MG cells, DS-6051B dose-dependently inhibits autophosphorylation of ROS1 (EC₅₀ < 1 nM). It also suppresses viability in Ba/F3 cells expressing TPM3-NTRK1 fusions (IC₅₀ = 3–20 nM) [3] [7].

Table 1: In Vitro Inhibition Profile of DS-6051B

TargetIC₅₀ (nM)Cellular Assay Model
ROS10.207CD74-ROS1 Ba/F3 cells
NTRK10.622TPM3-NTRK1 Ba/F3 cells
NTRK22.28ETV6-NTRK2 Ba/F3 cells
NTRK30.980ETV6-NTRK3/KM12 cells

Historical Development and Rationale for Targeting ROS1/NTRK Rearrangements

The discovery of DS-6051B emerged from the need to overcome limitations of first-generation ROS1/NTRK inhibitors:

  • Therapeutic Gaps: Crizotinib (first-generation ROS1 inhibitor) shows efficacy in ROS1-rearranged NSCLC, but >50% of patients develop resistance within two years, primarily due to solvent-front mutations (e.g., ROS1 G2032R) or acquired kinase domain mutations [6] [7].
  • Preclinical Rationale: Structural optimization of DS-6051B focused on enhancing binding affinity to mutant kinases. X-ray crystallography confirmed its ability to form hydrogen bonds with ROS1 G2032R mutant proteins, disrupting ATP binding while sparing wild-type kinases [1] [7].
  • In Vivo Validation: In xenograft models of KM12 (NTRK1-rearranged) and HCC78 (SLC34A2-ROS1 fusion-positive) cancers, oral DS-6051B (25–100 mg/kg/day) induced tumor regression within 4–8 days. Crucially, it achieved similar efficacy in Ba/F3 models harboring ROS1 G2032R without significant weight loss, indicating a favorable therapeutic index [1] [3].

Table 2: Comparison of ROS1/NTRK Inhibitors and Mutation Coverage

InhibitorROS1 WTROS1 G2032RNTRK Fusions
CrizotinibYesNoLimited
EntrectinibYesNoYes
DS-6051BYesYesYes

Epidemiological Significance of ROS1/NTRK Fusion-Positive Cancers

ROS1 and NTRK fusions define molecularly distinct subsets of solid tumors with therapeutic implications:

  • Prevalence Patterns:
  • ROS1 fusions: Occur in 1–2% of NSCLC, 3–8% of glioblastoma, and 1–3% of inflammatory myofibroblastic tumors (IMTs) [3] [6].
  • NTRK fusions: Found in <1% of common carcinomas (e.g., lung, colorectal) but >90% of secretory breast carcinoma and infantile fibrosarcoma. NTRK3 fusions (26/37 cases) predominate over NTRK1 (9/37) and NTRK2 (2/37) [2] [4].
  • Clinical Demographics: A cohort of 7,537 Chinese solid tumor patients identified 180 cases (2.4%) with ALK/ROS1/NTRK fusions. Key associations include:
  • Age: Median age 55 years (vs. 61 in fusion-negative; p<0.001) [2].
  • Gender: Female predominance in ROS1 fusion-positive tumors (67.5%; p=0.0006) [2].
  • Tumor Types: Lung cancer harbored 75.5% (136/180) of fusions, followed by soft tissue sarcoma (6.1%) and liver cancer (2.8%) [2].
  • Co-Alterations and Biomarkers: Tumors with these fusions exhibit higher PD-L1 expression and recurrent co-mutations in TP53 and MUC16, suggesting interactions between kinase signaling and immune evasion pathways [2] [6].

Table 3: Prevalence of ROS1/NTRK Fusions in Solid Tumors (Chinese Cohort, n=7,537)

Tumor TypeALK Fusion (%)ROS1 Fusion (%)NTRK Fusion (%)
Lung Cancer93 (1.37%)33 (0.44%)10 (0.13%)
Soft Tissue Sarcoma6 (0.08%)05 (0.07%)
Liver Cancer01 (0.01%)4 (0.05%)
Other Tumors4 (0.05%)6 (0.08%)18 (0.24%)

Properties

Product Name

DS-6051B

Molecular Formula

C15H23N7O4S

SMILES

Unknown

Synonyms

DS-6051B; DS 6051B; DS6051B.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.